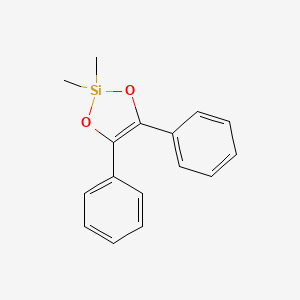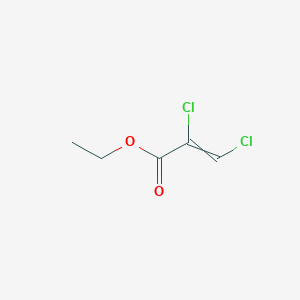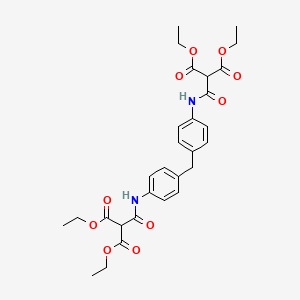
Tetraethyl 2,2'-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ester groups, and secondary amides. This compound has a total of 76 bonds, including 42 non-hydrogen bonds, 18 multiple bonds, and 18 rotatable bonds . It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield .
Analyse Des Réactions Chimiques
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of specific atoms or groups within the molecule .
Applications De Recherche Scientifique
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is utilized in a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for understanding biological processes. Industrial applications include its use in the development of new materials or as a component in specialized chemical formulations .
Mécanisme D'action
The mechanism of action of Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate can be compared with other similar compounds, such as Tetraethyl 2,2’-(1,4-phenylenedimethylidyne)bismalonate. While both compounds share structural similarities, Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is unique in its specific arrangement of functional groups and overall molecular architecture.
Propriétés
Numéro CAS |
58067-54-2 |
|---|---|
Formule moléculaire |
C29H34N2O10 |
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
diethyl 2-[[4-[[4-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]phenyl]methyl]phenyl]carbamoyl]propanedioate |
InChI |
InChI=1S/C29H34N2O10/c1-5-38-26(34)22(27(35)39-6-2)24(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-25(33)23(28(36)40-7-3)29(37)41-8-4/h9-16,22-23H,5-8,17H2,1-4H3,(H,30,32)(H,31,33) |
Clé InChI |
NLFAPZSBRVCHGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


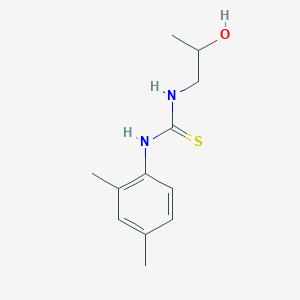
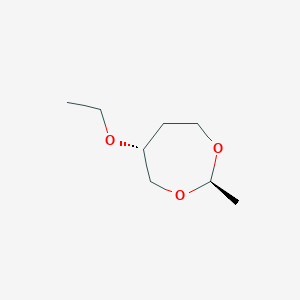

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)


![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

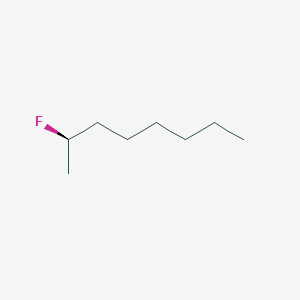
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
